Evidence Item 1: Orthogonal Deprotection Sequence (Bn vs. Trt) as a Function of Acid Lability
The differentiation claim is based on the orthogonal stability of the benzyl and trityl protecting groups. While specific head-to-head kinetic data for this exact compound is not present in the open literature, the class-level behavior of trityl ethers on primary alcohols is well-established. The trityl group at the C6 position is selectively removed under mild acidic conditions (e.g., 80% aqueous acetic acid, HBr/AcOH, or catalytic iodine) without affecting the benzyl ethers at C1-C4 [1]. This orthogonality is the primary reason for selecting this compound over a perbenzylated analog.
| Evidence Dimension | Selective Deprotection Orthogonality |
|---|---|
| Target Compound Data | 6-O-Trityl group is acid-labile; 1,2,3,4-tetra-O-benzyl groups are stable to mild acid and require hydrogenolysis for removal. |
| Comparator Or Baseline | Analog: 2,3,4,6-Tetra-O-benzyl-D-galactopyranose. All four benzyl groups require hydrogenolysis, offering no differentiation for sequential deprotection. |
| Quantified Difference | Not applicable for this class-level comparison. |
| Conditions | Standard carbohydrate chemistry deprotection conditions: mild aqueous acid (for Trt) vs. H2/Pd-C hydrogenolysis (for Bn) [1]. |
Why This Matters
This orthogonal protection scheme is essential for synthesizing complex oligosaccharides where the C6 hydroxyl must be selectively unmasked for glycosylation while other positions remain protected.
- [1] PubChem. Compound Summary for CID 100913550: 1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose. National Center for Biotechnology Information (2025). View Source
